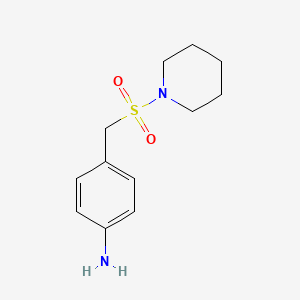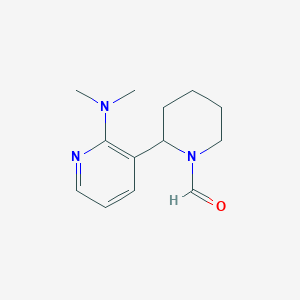
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with such structures are known for their diverse pharmacological and industrial applications. The presence of pyrazole and triazole rings in the molecule contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-1H-pyrazole-3-thiol
- 4-methyl-1,2,4-triazole-3-thiol
- 1-ethyl-1H-pyrazole-4-methyl-1,2,4-triazole
Uniqueness
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities compared to other similar compounds. The presence of both nitrogen and sulfur atoms enhances its potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-(1-ethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11N5S/c1-3-13-5-4-6(11-13)7-9-10-8(14)12(7)2/h4-5H,3H2,1-2H3,(H,10,14) |
Clave InChI |
VBKWPPVKYQBCCF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)C2=NNC(=S)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


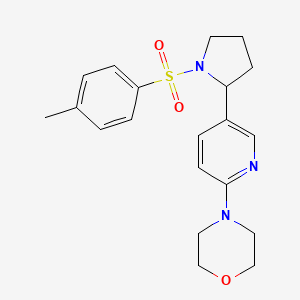

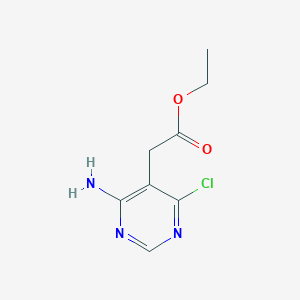
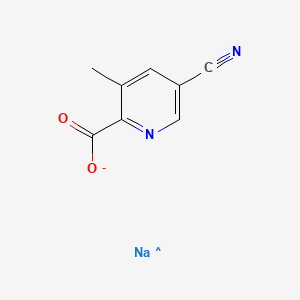


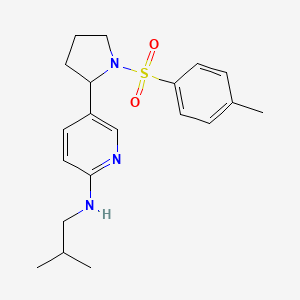


![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
